molecular formula C17H17ClO3 B1221202 Clobuzarit CAS No. 22494-47-9

Clobuzarit

Cat. No. B1221202
CAS RN: 22494-47-9
M. Wt: 304.8 g/mol
InChI Key: UGOFYAXVVVXMQT-UHFFFAOYSA-N
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Patent
US04348322

Procedure details

A solution of 4-(4-chlorophenyl)benzaldehyde (41.5 g.) in chlorobenzene (250 ml.) containing in addition 2-hydroxy-2-methylpropionic acid (29.7 g.) and p-toluenesulphonic acid monohydrate (2.7 g.) was heated under reflux for 6 hours at reduced pressure (105° C., 313 mm Hg) with continuous removal of water by azeotropic distillation. The solution was then cooled, washed successively with 10% w/v sodium carbonate solution (500 ml.) and water (2×500 ml.), dried (MgSO4), filtered and diluted with fresh chlorobenzene to a volume of 350 ml. to give a solution containing 14.3% w/v of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4-one, as estimated by gas-liquid chromatography. This solution (35 ml.) was added during 1 hour at 0° to 5° C. under an argon atmosphere to a stirred solution of t-butyl magnesium chloride [prepared from magnesium turnings (1.61 g.) and a solution of t-butyl chloride (9.33 ml.) in anhydrous ether (40 ml.)]. The mixture was stirred for 1 hour at 0° to 5° C. and then for a further 16 hours at room temperature before being poured into 1.5 M hydrochloric acid (100 ml.). The organic phase was separated and washed with water (2×100 ml.), dried (Na2SO4) and evaporated to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methyl-propionic acid (9.23 g.), m.p. 154°-155° C., after recrystallisation from toluene.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.61 g
Type
reactant
Reaction Step Six
Quantity
9.33 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.O[C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([Mg]Cl)(C)(C)C.[Mg].C(Cl)(C)(C)C.Cl>ClC1C=CC=CC=1.CCOCC.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[CH:14][C:11]([CH2:12][O:13][C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
41.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Name
Quantity
29.7 g
Type
reactant
Smiles
OC(C(=O)O)(C)C
Name
Quantity
2.7 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Six
Name
Quantity
1.61 g
Type
reactant
Smiles
[Mg]
Step Seven
Name
Quantity
9.33 mL
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Eight
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
WASH
Type
WASH
Details
washed successively with 10% w/v sodium carbonate solution (500 ml.) and water (2×500 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with fresh chlorobenzene to a volume of 350 ml
CUSTOM
Type
CUSTOM
Details
to give a solution
ADDITION
Type
ADDITION
Details
containing 14.3%
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (2×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(COC(C(=O)O)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.23 g
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.